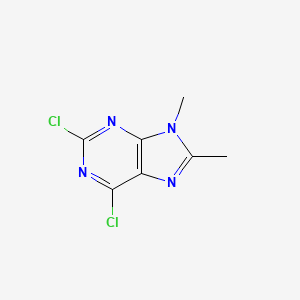

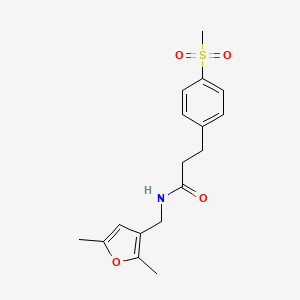

![molecular formula C11H19NO3 B2598568 3-[Acetyl(cyclohexyl)amino]propanoic acid CAS No. 1368138-68-4](/img/structure/B2598568.png)

3-[Acetyl(cyclohexyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the acetylation of primary amines and amino acids in a brine solution using acetyl chloride under weakly basic conditions in the presence of sodium acetate and/or triethyl amine .Molecular Structure Analysis

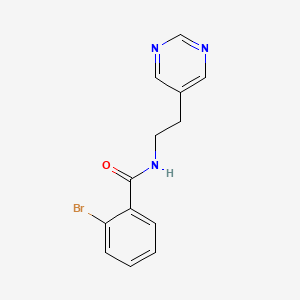

The molecular structure of “3-[Acetyl(cyclohexyl)amino]propanoic acid” is represented by the formula C11H19NO3.Chemical Reactions Analysis

The acetylation of alcohols, amines, and thiols can be carried out efficiently under solvent-free and catalyst-free conditions .Aplicaciones Científicas De Investigación

Facile Synthesis and Derivative Formation

One significant application involves the synthesis of complex chemical structures. For instance, the compound plays a role in the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, demonstrating the chemical's versatility in forming new molecular architectures with potential antimicrobial activities (Elkholy & Morsy, 2006).

Advanced Synthesis Techniques

Another application is found in advanced synthesis techniques, such as the ring-closing metathesis-based synthesis of cyclohexene skeletons, showcasing the compound's utility in creating complex molecules with specific configurations (Cong & Yao, 2006).

Biosynthesis and Environmental Applications

3-Hydroxypropionic acid (3-HP), a platform chemical related to this compound, has been produced directly from CO2 in cyanobacterium Synechocystis sp., indicating its potential in sustainable chemical production and environmental applications (Wang et al., 2016).

Antioxidant and Anti-inflammatory Activities

The conjugation of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea, forming compounds like 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid, has shown significant antioxidant and anti-inflammatory activities, demonstrating the compound's relevance in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition effects, employing quantum chemical and molecular dynamic simulation studies. This suggests the potential use of such compounds in protecting metals against corrosion, thereby extending their application into materials science (Kaya et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Biochemical Pathways

The biochemical pathways affected by 3-(N-cyclohexylacetamido)propanoic acid are not clearly defined. Given the compound’s structural similarity to other bioactive molecules, it might be involved in various biochemical pathways. Without knowledge of its specific targets, it’s difficult to predict which pathways might be affected .

Result of Action

The molecular and cellular effects of 3-(N-cyclohexylacetamido)propanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict the specific effects of this compound .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in reactions involving amide bonds, given its cyclohexylacetamido group . The compound may interact with various enzymes and proteins, potentially influencing their function or activity. The nature of these interactions could be dependent on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-[acetyl(cyclohexyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWAXCDMKIVDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC(=O)O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

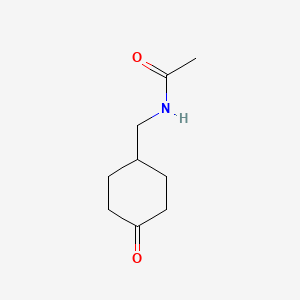

![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)

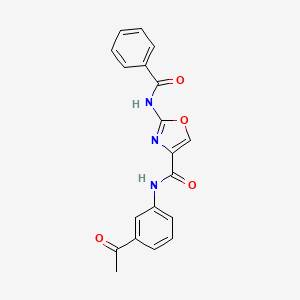

![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)

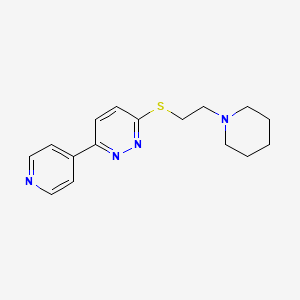

![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)

![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)